

# DS18561882: A Technical Overview of a Novel MTHFD2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | DS18561882 |           |  |  |
| Cat. No.:            | B607206    | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**DS18561882** is a potent and highly selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial in one-carbon metabolism.[1][2] MTHFD2 is overexpressed in a wide range of human cancers compared to normal adult tissues, making it a compelling target for cancer therapy.[1] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of **DS18561882**, intended for researchers, scientists, and drug development professionals.

#### **Core Function and Mechanism of Action**

**DS18561882** exerts its anti-cancer effects by directly inhibiting the enzymatic activity of MTHFD2. MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolism pathway, which provides essential one-carbon units for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[3][4] By inhibiting MTHFD2, **DS18561882** disrupts the supply of these crucial metabolites, leading to a depletion of the nucleotide pool. This, in turn, induces replication stress, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells.[5]

The mechanism is predominantly through the blockade of purine synthesis, which prevents cancer cells from replicating their DNA for cell division, leading to growth arrest.[6] The high



reliance of cancer cells on the de novo nucleotide synthesis pathway makes them particularly vulnerable to MTHFD2 inhibition, while normal cells are less affected.

### **Quantitative Preclinical Data**

The preclinical activity of **DS18561882** has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of DS18561882

| Parameter | Value     | Target/Cell Line              | Reference |
|-----------|-----------|-------------------------------|-----------|
| IC50      | 0.0063 μΜ | MTHFD2                        | [7]       |
| IC50      | 0.57 μΜ   | MTHFD1                        | [7]       |
| GI50      | 140 nM    | MDA-MB-231 (Breast<br>Cancer) | [1][2]    |

Table 2: In Vivo Efficacy of DS18561882 in a Mouse

**Xenograft Model** 

| Animal Model    | Cell Line                     | Dosing<br>Regimen                                      | Key Findings                                                                                                                           | Reference |
|-----------------|-------------------------------|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mouse Xenograft | MDA-MB-231<br>(Breast Cancer) | 30, 100, and 300<br>mg/kg, BID, oral<br>administration | Dose-dependent<br>tumor growth<br>inhibition. At 300<br>mg/kg, tumor<br>growth was<br>almost<br>completely<br>inhibited (TGI:<br>67%). | [1]       |

#### Table 3: Pharmacokinetic Profile of DS18561882 in Mice



| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (hours) | AUC (μg·h/mL) | Reference |
|--------------|--------------|--------------|---------------|-----------|
| 30           | 11.4         | 2.21         | 64.6          | [7]       |
| 100          | 56.5         | 2.16         | 264           | [7]       |
| 300          | 90.1         | 2.32         | 726           | [7]       |

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for the key experiments conducted to characterize **DS18561882**.

#### **MTHFD2 Enzymatic Assay**

This assay determines the direct inhibitory effect of **DS18561882** on the enzymatic activity of MTHFD2.

- Reagents and Materials:
  - Recombinant human MTHFD2 enzyme
  - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
  - Substrate: 5,10-methylenetetrahydrofolate
  - Cofactor: NAD+
  - DS18561882 (dissolved in DMSO)
  - 96-well microplate
  - Spectrophotometer
- Procedure:
  - 1. A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer, recombinant MTHFD2 enzyme, and varying concentrations of **DS18561882** or vehicle



(DMSO).

- 2. The plate is incubated for a predetermined time at room temperature to allow for inhibitor binding.
- The enzymatic reaction is initiated by the addition of the substrate (5,10-methylenetetrahydrofolate) and the cofactor (NAD+).
- 4. The production of NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
- 5. The initial reaction velocities are calculated from the linear phase of the reaction progress curves.
- 6. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

#### Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the effect of **DS18561882** on the proliferation and viability of cancer cells.

- Reagents and Materials:
  - Cancer cell line (e.g., MDA-MB-231)
  - Complete cell culture medium
  - DS18561882 (dissolved in DMSO)
  - 96-well cell culture plates
  - MTT reagent or CellTiter-Glo® reagent
  - Solubilization buffer (for MTT assay)
  - Plate reader (absorbance or luminescence)
- Procedure:



- 1. Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- 2. The following day, the culture medium is replaced with fresh medium containing serial dilutions of **DS18561882** or vehicle control (DMSO).
- 3. The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
- 4. For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. A solubilization buffer is then added to dissolve the crystals. The absorbance is measured at 570 nm.
- 5. For CellTiter-Glo® assay: The plate is equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well. The plate is shaken for 2 minutes to induce cell lysis, and after a 10-minute incubation, the luminescent signal is measured.
- 6. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- 7. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting cell viability against the logarithm of the drug concentration.

#### In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of **DS18561882** in a living organism.

- Materials and Methods:
  - Immunocompromised mice (e.g., BALB/c nude mice)
  - Human cancer cells (e.g., MDA-MB-231)
  - Matrigel (optional, to enhance tumor take rate)
  - DS18561882 formulated for oral administration (e.g., in 0.5% methylcellulose)
  - Calipers for tumor measurement



- Animal balance
- Procedure:
  - 1. A suspension of MDA-MB-231 cells (e.g., 5 x 10<sup>6</sup> cells in PBS, optionally mixed with Matrigel) is subcutaneously injected into the flank of each mouse.[8]
  - 2. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - 3. Mice are then randomized into treatment and control groups.
  - 4. The treatment group receives oral administration of **DS18561882** at specified doses (e.g., 30, 100, 300 mg/kg) twice daily (BID). The control group receives the vehicle.
  - 5. Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.
  - 6. The body weight of the mice is also monitored as an indicator of toxicity.
  - 7. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
  - 8. Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows.





Click to download full resolution via product page

Caption: MTHFD2 Signaling Pathway and Inhibition by DS18561882.





Click to download full resolution via product page

Caption: Workflow for MTHFD2 Enzymatic Assay.





Click to download full resolution via product page

Caption: Workflow for Cell Viability Assay.





Click to download full resolution via product page

Caption: Workflow for In Vivo Xenograft Study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One Carbon Metabolism Pathway: Key Biochemical Processes Explained Creative Proteomics [creative-proteomics.com]
- 5. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DS18561882: A Technical Overview of a Novel MTHFD2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607206#what-is-the-function-of-ds18561882]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com